molecular formula C10H21NO3SSi B1347008 Triethoxy(3-thiocyanatopropyl)silane CAS No. 34708-08-2

Triethoxy(3-thiocyanatopropyl)silane

Cat. No. B1347008
CAS RN: 34708-08-2
M. Wt: 263.43 g/mol
InChI Key: HKMVWLQFAYGKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06005129

Procedure details

After a solution of chloropropyltriethoxysilane and sodium thiocyanate react in ethanol to form a thiocyanatopropyltriethoxysilane suspension, salt resulting from the reacting step is removed from the ethanol-containing centrifugate and washed. The first embodiment for manufacturing thiocyanatopropyltriethoxysilane includes adding the wash ethanol to the solution in the reacting step, distilling the centrifugate to remove ethanol, and removing solids from a thiocyanatopropyltriethoxysilane residue resulting from the distilling step. The ethanol from the distilling step may be used to wash the salt separated in the centrifugating step. The second embodiment in the process for manufacturing thiocyanatopropyltriethoxysilane includes distilling a thiocyanatopropyltriethoxysilane suspension to form distilled ethanol and a thiocyanatopropyltriethoxysilane residue, and centrifugating the residue to separate salt resulting from the reacting step from the centrifugate to obtain a thiocyanatopropyltriethoxysilane product. The distilled ethanol can be used to wash the salt, and the ethanol from the washing step can be added to the solution in the reacting step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].[S-:15][C:16]#[N:17].[Na+]>C(O)C>[S:15]([CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])[C:16]#[N:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC[Si](OCC)(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-]C#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(C#N)CCC[Si](OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.